molecular formula C11H14N2S B1622202 Isotiquimide CAS No. 56717-18-1

Isotiquimide

Cat. No. B1622202
CAS No.: 56717-18-1
M. Wt: 206.31 g/mol
InChI Key: PWPWEYFVLITGNU-UHFFFAOYSA-N
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Patent
US04000142

Procedure details

A stirred solution of di-isopropylamine (12.2 ml, 0.085 mol) in benzene (100 ml) at 0° C was treated dropwise with a 9% w/v solution of butyl lithium in hexane (62 ml, 0.085 mol). After 1 hour at 0° C, 4-methyl-5,6,7,8-tetrahydroquinoline (12.8 g, 0.085 mol) was added dropwise and then after a further hour the anion was treated dropwise with trimethylsilyl isothiocyanate (12.2 ml, 0.095 mol). After 0.5 hours at 0° C and 0.5 hours at room temperature the reaction mixture was diluted with water (50 ml) and the pH adjusted to 2.0 with conc. HCl. The aqueous layer was separated and adjusted to pH 10.0 with solid sodium carbonate and extracted with chloroform (3 × 50 ml) and the combined extracts were dried over MgSO4, filtered and the solvent was removed in vacuo. The residual oil was triturated with n-hexane to give 4-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (3.4g, 19%). The hydrochloride was prepared by dissolving in hot iso-propyl alcohol adding excess ethereal HCl solution and allowing to crystallise to give 4-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide, hydrochloride m.p. 212-3° C. (Found: C, 54.9; H, 6.4; N, 11.5. C11H14N2S. HCl requires C, 54.4; H, 6.2; N, 11.5%).
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[CH3:19][C:20]1[C:29]2[CH2:28][CH2:27][CH2:26][CH2:25][C:24]=2[N:23]=[CH:22][CH:21]=1.C[Si]([N:34]=[C:35]=[S:36])(C)C.Cl>C1C=CC=CC=1.O>[CH3:19][C:20]1[C:29]2[CH2:28][CH2:27][CH2:26][CH:25]([C:35](=[S:36])[NH2:34])[C:24]=2[N:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
62 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
CC1=CC=NC=2CCCCC12
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 0.5 hours at 0° C
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3 × 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was triturated with n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=NC=2C(CCCC12)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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